4-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide
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Overview
Description
4-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is a synthetic organic compound that features a complex structure combining an indole moiety, a phenylethyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ethylation: The indole derivative is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Amide Bond Formation: The ethylated indole is coupled with 4-ethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound can be used to study the interactions of indole derivatives with various biological targets. It serves as a model compound for understanding the behavior of indole-based drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the indole and benzamide moieties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors in the body, influencing pathways related to inflammation, cell proliferation, and neurotransmission. The benzamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
4-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but without the phenylethyl group, potentially altering its pharmacological profile.
Uniqueness
4-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide stands out due to the combination of the ethoxy group, indole moiety, and phenylethyl group, which together confer unique chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler analogs.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide |
InChI |
InChI=1S/C25H24N2O2/c1-2-29-20-14-12-19(13-15-20)25(28)27-16-22(18-8-4-3-5-9-18)23-17-26-24-11-7-6-10-21(23)24/h3-15,17,22,26H,2,16H2,1H3,(H,27,28) |
InChI Key |
PJENWSLHXDSDPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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